molecular formula C11H15BrO2 B13086161 1-(3-Bromopropyl)-3,5-dimethoxybenzene

1-(3-Bromopropyl)-3,5-dimethoxybenzene

Cat. No.: B13086161
M. Wt: 259.14 g/mol
InChI Key: KRNQDKGNBPKMSD-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3,5-dimethoxybenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and two methoxy groups at the 3 and 5 positions

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Elimination reactions produce alkenes.
  • Oxidation reactions form aldehydes or carboxylic acids.
  • Reduction reactions yield dehalogenated products.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates . The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3

InChI Key

KRNQDKGNBPKMSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCBr)OC

Origin of Product

United States

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